(R)-climbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

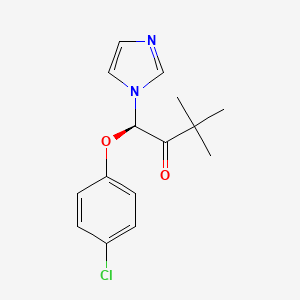

(R)-climbazole is the (R)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (S)-climbazole.

Aplicaciones Científicas De Investigación

Antifungal Activity

(R)-Climbazole has demonstrated potent antifungal activity against various fungal strains, particularly those associated with dandruff. Studies indicate that it effectively reduces the viability of Malassezia furfur, contributing to its use in anti-dandruff shampoos.

Case Study: Efficacy Against Dandruff

- Objective : To evaluate the effectiveness of this compound in reducing dandruff symptoms.

- Method : A clinical trial involving participants with oily or dry dandruff was conducted.

- Findings : Participants reported significant improvements in scalp condition after using formulations containing this compound compared to placebo treatments .

Skin Barrier Improvement

Research has shown that this compound can enhance the expression of cornified envelope proteins, which are crucial for maintaining skin barrier integrity. This property may help improve scalp health and reduce irritation associated with dandruff.

Study Findings :

- This compound increased the levels of specific proteins that strengthen the skin barrier, potentially alleviating symptoms associated with weakened scalp conditions .

Safety Profile

The safety of this compound has been rigorously assessed through various toxicological studies. These studies have indicated that it poses minimal risk when used at recommended concentrations.

Toxicological Assessment :

- A study evaluated the dermal sensitization potential of this compound using the Local Lymph Node Assay.

- Results showed no significant signs of toxicity or sensitization at concentrations up to 20% .

Formulation Development

This compound has been incorporated into various cosmetic formulations, including shampoos and conditioners. Its solubility and stability in these products have been well-documented.

Formulation Study :

- A comparative analysis investigated different methods for quantifying this compound in shampoo formulations, confirming its effective incorporation into products designed for scalp treatment .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antifungal | Malassezia furfur | Significant reduction in viability | 2024 |

| Skin Barrier Improvement | Human scalp cells | Increased cornified envelope proteins | 2023 |

| Safety Profile | Dermal tests | No sensitization observed at ≤20% concentration | 2025 |

Análisis De Reacciones Químicas

Photodegradation Kinetics

(R)-Climbazole undergoes rapid photolysis under UV irradiation, following first-order kinetics across a range of pH conditions. Key findings include:

Degradation rate constants (k) at varying pH:

| pH | k (min⁻¹) | Half-life (min) |

|---|---|---|

| 5 | 10.5×10−3 | 66.0 |

| 7 | 9.9×10−3 | 70.0 |

| 9 | 16.5×10−3 | 42.0 |

-

At pH 9, degradation accelerates by 67% compared to neutral conditions, attributed to hydroxide ion-mediated cleavage of the imidazole ring .

-

UV absorption spectra show maximum degradation at 220 nm , correlating with the compound’s chromophoric imidazole and chlorophenoxy groups .

pH-Dependent Reaction Pathways

The stability of this compound is highly pH-sensitive, with two primary degradation mechanisms:

Acidic Conditions (pH 5–7)

-

Dominated by hydrolysis of the ketone group, forming intermediate chlorophenoxy derivatives.

-

Degradation follows the equation:

ln(C0C)=−kacidic⋅t(r2>0.98)

Alkaline Conditions (pH 9)

-

Enhanced photooxidation via hydroxyl radical (- OH) generation, leading to:

Thermal Degradation

Studies on aqueous solutions of this compound reveal thermostability up to 90°C, with degradation also obeying first-order kinetics:

| Temperature (°C) | Activation Energy (Eₐ) | Half-life (h) |

|---|---|---|

| 50 | 5.4 kcal/mol | 128 |

| 70 | 48 | |

| 90 | 16 |

-

Degradation involves β-scission of alkoxy radicals derived from hydroperoxide intermediates, consistent with Norrish-type mechanisms .

Reaction with Reactive Oxygen Species (ROS)

In environmental systems, this compound reacts with ROS such as - OH and singlet oxygen (¹O₂):

-

Hydroxyl radicals induce rapid oxidative cleavage, reducing half-life to <30 min in iron-rich aqueous media .

-

Singlet oxygen attacks the imidazole ring, forming non-toxic carboxylic acid derivatives .

Stability in Formulations

Propiedades

Fórmula molecular |

C15H17ClN2O2 |

|---|---|

Peso molecular |

292.76 g/mol |

Nombre IUPAC |

(1R)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m1/s1 |

Clave InChI |

OWEGWHBOCFMBLP-CQSZACIVSA-N |

SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |

SMILES isomérico |

CC(C)(C)C(=O)[C@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |

SMILES canónico |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.